Dihexyl maleate

Description

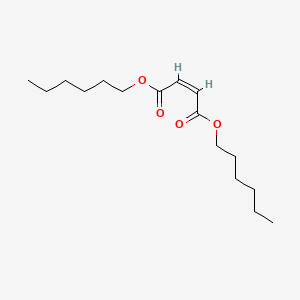

Structure

2D Structure

3D Structure

Properties

CAS No. |

16064-83-8 |

|---|---|

Molecular Formula |

C16H28O4 |

Molecular Weight |

284.39 g/mol |

IUPAC Name |

dihexyl (Z)-but-2-enedioate |

InChI |

InChI=1S/C16H28O4/c1-3-5-7-9-13-19-15(17)11-12-16(18)20-14-10-8-6-4-2/h11-12H,3-10,13-14H2,1-2H3/b12-11- |

InChI Key |

QMCVOSQFZZCSLN-QXMHVHEDSA-N |

Isomeric SMILES |

CCCCCCOC(=O)/C=C\C(=O)OCCCCCC |

Canonical SMILES |

CCCCCCOC(=O)C=CC(=O)OCCCCCC |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Dihexyl Maleate

Dihexyl maleate (B1232345) is synthesized primarily through the esterification of maleic anhydride (B1165640) with n-hexanol. google.commcgill.ca This process typically involves heating the reactants in the presence of an acid catalyst. google.commcgill.ca To drive the reaction toward completion, the water produced during the esterification is continuously removed, often using a Dean-Stark apparatus with an azeotropic solvent like benzene (B151609) or toluene. mcgill.cagoogle.com Various catalysts can be employed to facilitate this reaction, with selection influencing reaction time and yield.

Research has explored several catalytic systems to optimize the synthesis of dialkyl maleates. These include traditional acid catalysts and more novel approaches.

| Catalyst | Reactants | Conditions | Yield | Reference |

| Sulfuric acid | Maleic anhydride, n-hexanol, Benzene | Heated at 95°C overnight with Dean-Stark trap | 85.7% | mcgill.ca |

| p-Toluenesulfonic acid | Maleic anhydride, Hexanol | Heated to 130±5°C | 90-97% (esterification rate) | google.com |

| Heteropolyacid | Maleic anhydride, Diethylhexanol, Toluene | Reflux for 2-4 hours | 92.4-99.6% (esterification rate) | google.com |

Stereochemical Isomerization Studies of Dihexyl Maleate

Dihexyl maleate (B1232345) possesses a cis configuration around its carbon-carbon double bond. This geometric isomer can be converted to its more thermodynamically stable trans-isomer, dihexyl fumarate (B1241708). acs.orgquizlet.com This isomerization is a significant transformation as the physical properties and reactivity of the cis and trans isomers differ. acs.orgquizlet.com The straighter, more linear shape of the fumarate isomer allows for tighter molecular packing, resulting in a higher melting point compared to the maleate isomer. acs.orgquizlet.com

The isomerization process can be catalyzed by various agents, including heat, acids, bases, and radical initiators. atamanchemicals.commatweb.comcelanese.com

Amine Catalysis : Primary and secondary amines are known to effectively catalyze the isomerization of dialkyl maleates to their corresponding fumarates. unibas.ittandfonline.com Computational studies on dimethyl maleate suggest the reaction proceeds via a multi-step mechanism involving nucleophilic addition of the amine to the double bond, followed by rotation and elimination. unibas.ittandfonline.com

Thiol Catalysis : In the presence of thiols and photoinitiators, maleates can undergo isomerization to fumarates. rsc.org This process involves a reversible thiyl radical addition that facilitates the cis-trans conversion. rsc.org

Acid Halide Catalysis : Halides of sulfur and phosphorus acids have been patented as catalysts for isomerizing alkyl maleates to alkyl fumarates at temperatures between 50°C and 150°C. google.com

| Catalyst Type | Example Catalyst | Conditions | Outcome | Reference |

| Amine | Morpholine, Zinc Chloride | Reflux in methanol (B129727) | Isomerization to dimethyl fumarate | acs.org |

| Thiol Radical | Thiyl Radicals (photogenerated) | UV irradiation | Isomerization-polymerization | rsc.org |

| Acid Halide | Phosphorus tribromide | Heating | Isomerization to dimethyl fumarate (81.2% yield) | google.com |

Polymerization Science and Macromolecular Engineering of Dihexyl Maleate

Radical Homopolymerization Behavior of Dihexyl Maleate (B1232345)

The ability of 1,2-disubstituted ethylenic monomers, such as dialkyl maleates, to undergo radical homopolymerization is severely restricted. Dihexyl maleate, as a member of this class, is generally considered incapable of efficient homopolymerization under standard free-radical conditions. This reluctance to polymerize is primarily attributed to steric hindrance. The cis-configuration of the two bulky hexyl ester groups on the double bond sterically inhibits the approach of a growing polymer radical, making the propagation step extremely unfavorable. 213.55.90

While direct radical homopolymerization is not a viable pathway, a phenomenon known as monomer-isomerization radical polymerization has been observed for other dialkyl maleates, such as diethyl maleate and dimethyl maleate. 213.55.90tandfonline.com In this process, the maleate monomer first isomerizes to its trans-isomer, the corresponding dialkyl fumarate (B1241708), in the presence of a suitable catalyst, typically an amine like morpholine. tandfonline.com The fumarate ester, having a trans-configuration, experiences significantly less steric hindrance and can subsequently undergo radical polymerization. 213.55.90tandfonline.com It is plausible that this compound could follow a similar isomerization-polymerization pathway, although specific studies confirming this for the dihexyl derivative are not prevalent. The key takeaway is that the direct homopolymerization of the maleate isomer itself does not yield high molecular weight polymers. 213.55.90rsc.org

Copolymerization Kinetics and Mechanism Studies

In contrast to its inertness in homopolymerization, this compound is an effective comonomer in various free-radical copolymerization systems. Its incorporation into polymer chains is used to modify the properties of the final material, often imparting increased flexibility and acting as an internal plasticizer. specialchem.com

This compound can be copolymerized with a variety of vinyl monomers, such as vinyl acetate (B1210297), styrene, and acrylates, through free-radical mechanisms, typically in bulk, solution, or emulsion systems. specialchem.comresearchgate.netsid.ir The kinetics and mechanisms of these copolymerizations are critical for controlling the final copolymer composition and properties.

The behavior of comonomers in a copolymerization reaction is quantified by their monomer reactivity ratios, r₁ and r₂. These ratios compare the rate constant for a radical adding its own type of monomer to the rate constant for it adding the other type of monomer. The product of the reactivity ratios (r₁r₂) provides insight into the copolymerization behavior.

If r₁r₂ ≈ 1, a random copolymer is formed.

If r₁r₂ ≈ 0, an alternating copolymer is formed.

If r₁ > 1 and r₂ < 1 (or vice versa), the copolymer will be enriched in monomer 1.

While specific reactivity ratios for this compound are not widely documented, data from analogous dialkyl maleates, such as dibutyl maleate (DBM), provide valuable insights into its expected behavior. For instance, in the copolymerization of ethyl vinyl ether (EVE) with DBM, the reactivity ratios were determined to be practically zero, indicating a very strong tendency to form an alternating copolymer. tandfonline.com

Table 1: Monomer Reactivity Ratios for Systems with Dialkyl Maleates This table presents data for dialkyl maleates analogous to this compound to illustrate typical reactivity.

| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ (M₁) | r₂ (M₂) | r₁r₂ | System Behavior | Reference |

| Ethyl Vinyl Ether (EVE) | Dibutyl Maleate (DBM) | ≈ 0 | ≈ 0 | ≈ 0 | Strongly Alternating | tandfonline.com |

| Styrene (St) | Diethyl Maleate (DEM) | 0.07 | 6.0 | 0.42 | Non-ideal, random | rsc.org |

| Vinyl Acetate (VAc) | Dibutyl Maleate (DBM) | 0.76 | 0.12 | 0.09 | Alternating tendency | researchgate.net |

The data suggests that this compound, when copolymerized with an electron-donating monomer like a vinyl ether, would likely exhibit a strong alternating tendency. tandfonline.com In systems with monomers like vinyl acetate, it would also favor alternation, though to a lesser extent. researchgate.net

Table 2: Kinetic Parameters for Free Radical Copolymerization of VAc and DBM Data from a study on a representative dialkyl maleate system.

| Parameter | Value | Conditions | Reference |

| Overall Activation Energy (Ea) | 41.2 kJ/mol | Temperature range: 42.5 - 67.5 °C | sid.ir |

| Rate Dependence | Increases with VAc mole fraction | Bulk and solution polymerization with AIBN | sid.ir |

A significant characteristic of the radical copolymerization of dialkyl maleates is their strong tendency to form alternating copolymers, particularly with electron-donating monomers. cmu.eduresearchgate.net This phenomenon arises from the electron-accepting nature of the maleate double bond, which is polarized by the two electron-withdrawing ester groups. When paired with an electron-rich monomer (e.g., vinyl ethers, styrene), there is a favorable cross-propagation reaction where the radical derived from the electron-donor monomer preferentially adds to the electron-acceptor maleate monomer, and vice versa. tandfonline.com

The copolymerization of ethyl vinyl ether with dibutyl maleate serves as a classic example, where the tendency to alternate is so strong that the monomer reactivity ratios are nearly zero. tandfonline.com This results in a copolymer where the monomer units are arranged in a regular alternating sequence along the polymer backbone, regardless of the initial comonomer feed ratio over a wide range. tandfonline.com This behavior is often explained by the formation of a charge-transfer complex (CTC) between the electron-donor and electron-acceptor monomers prior to polymerization. researchgate.net The polymerization may then proceed through the addition of this complex to the growing chain, enforcing the alternating structure.

Controlled/Living Radical Polymerization (CRP) of this compound

Controlled/living radical polymerization (CRP) techniques have transformed polymer synthesis by enabling the creation of polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity index or PDI), and complex architectures. While specific research on the CRP of this compound (DHM) is limited, studies on structurally similar dialkyl maleates, such as dioctyl maleate (DOM) and dibutyl maleate (DBM), provide significant insights into its expected behavior.

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile CRP method that allows for the synthesis of well-defined polymers from a wide range of monomers under various reaction conditions. mdpi.com The mechanism relies on a chain transfer agent (RAFT agent), typically a thiocarbonylthio compound, to mediate the polymerization and impart living characteristics. acs.org

While direct studies on the RAFT polymerization of this compound are not extensively documented, research on the RAFT-mediated emulsion polymerization of dioctyl maleate (DOM) with acrylic monomers provides a strong model. In one such study, pressure-sensitive adhesives (PSAs) were synthesized using a copolymer system of butyl acrylate (B77674) (BA) and DOM. The polymerization was successfully controlled using a carboxyl-terminated bifunctional trithiocarbonate (B1256668) as the RAFT agent, which is particularly effective for polymerizing hydrophobic monomers like DOM within an aqueous phase. This approach yielded polymers with predetermined molar masses and low polydispersity (PDI < 1.5).

The incorporation of DOM was found to be crucial for tailoring the final properties of the adhesive. As the concentration of DOM in the monomer feed increased, key performance metrics of the resulting PSAs were significantly enhanced.

Table 1: Effect of Dioctyl Maleate (DOM) Concentration on Adhesive Properties in RAFT-Synthesized PSAs Data inferred from qualitative descriptions in the literature.

| Property | Low DOM Content | High DOM Content |

|---|---|---|

| Shear Resistance | Lower | Higher |

| Peel Strength | Lower | Higher |

This demonstrates that dialkyl maleates like DOM, and by extension DHM, can be effectively copolymerized via RAFT to create materials with tunable and enhanced mechanical properties. The "living" nature of the polymerization also allows for the synthesis of advanced architectures like block copolymers. researchgate.net

Atom Transfer Radical Polymerization (ATRP) is another powerful CRP technique that employs a transition metal complex (e.g., copper, iron, or ruthenium) as a catalyst to reversibly activate and deactivate propagating polymer chains. nih.govnih.gov This process, initiated by an alkyl halide, allows for the synthesis of polymers with highly controlled architectures and functionalities from a diverse range of monomers, including styrenes, acrylates, and methacrylates. researchgate.netresearchgate.net A key advantage of ATRP is its tolerance to various functional groups, which allows for the polymerization of complex monomers without the need for protecting groups.

Currently, specific literature detailing the ATRP of this compound is scarce. However, the versatility of ATRP suggests its potential applicability. The successful controlled polymerization of other ester-containing monomers indicates that a suitable ATRP system could likely be developed for DHM. A typical ATRP system consists of several key components working in concert to achieve controlled polymerization.

Table 2: Fundamental Components of a General ATRP System

| Component | Role | Example |

|---|---|---|

| Monomer | The building block of the polymer chain. | This compound (hypothetical) |

| Initiator | An alkyl halide that determines the number of growing polymer chains. | Ethyl 2-bromoisobutyrate |

| Catalyst | A transition metal complex that mediates the atom transfer. | Copper(I) bromide (CuBr) |

| Ligand | Complexes with the metal catalyst to solubilize it and tune its reactivity. | N,N,N′,N′′,N′′-Pentamethyldiethylenetriamine (PMDETA) |

Given the successful application of ATRP to a vast library of monomers, it is plausible that this technique could be adapted to control the polymerization of this compound, enabling the synthesis of well-defined homopolymers and block copolymers with tailored properties. acs.org

Emulsion Polymerization Dynamics and Colloidal Stability

Emulsion polymerization is a widely used industrial process that involves polymerizing monomers in a heterogeneous system, typically an oil-in-water emulsion. This method is advantageous for producing high molecular weight polymers at fast polymerization rates while maintaining low viscosity and good heat transfer.

Particle formation in emulsion polymerization is a complex process that can occur through several mechanisms, including micellar nucleation, where initiator radicals enter monomer-swollen surfactant micelles, and homogeneous nucleation, which involves the precipitation of growing oligomeric radicals from the aqueous phase. Once formed, these polymer particles swell with monomer, which diffuses from larger monomer droplets through the aqueous phase to the particles, where polymerization primarily occurs. tandfonline.com

In the context of dialkyl maleates, studies on the semicontinuous miniemulsion copolymerization of vinyl acetate (VAc) with dioctyl maleate (DOM) have shown that polymer particles are nucleated continuously throughout the process. scispace.com This continuous nucleation indicates that new particles are formed even as existing ones grow, influencing the final particle size distribution of the latex.

Emulsifiers (or surfactants) and initiators are critical components that dictate the colloidal stability and kinetics of emulsion polymerization. Emulsifiers stabilize the monomer droplets and the resulting polymer particles, preventing coagulation, while the initiator generates the free radicals that start the polymerization. researchgate.net

Research on the semi-continuous emulsion copolymerization of vinyl acetate and dioctyl maleate (VAc/DOM) highlights the significant impact of these components. researchgate.net In one study, a mixture of non-ionic emulsifiers, specifically 30-mole and 10-mole ethoxylated nonylphenols (NP30 and NP10) in a 50/50 weight ratio, was found to provide superior pre-emulsion and final latex stability. researchgate.net

The concentration of the initiator also has a profound effect on the final latex properties. In the VAc/DOM system using potassium persulfate (KPS) as the initiator, increasing the initial amount of KPS in the reactor led to a decrease in the average particle size of the final latex. This is because a higher initiator concentration generates more radicals, leading to the nucleation of a larger number of smaller particles. researchgate.netresearchgate.net

Table 3: Effect of Initial Initiator (KPS) Amount on Average Particle Size in VAc/DOM (60/40 w/w) Emulsion Copolymerization

| Initial Initiator Amount (wt% of total) | Average Particle Size (nm) |

|---|---|

| 10% | 203 |

| 50% | 143 |

Data from a study on VAc/DOM copolymerization. researchgate.net

These findings underscore the ability to control key latex characteristics like particle size and stability by carefully selecting and adjusting the concentrations of emulsifiers and initiators in systems containing dialkyl maleates.

Tailoring Polymer Architecture via this compound Incorporation

The inclusion of this compound as a comonomer in a polymer chain is an effective strategy for tailoring the architecture and, consequently, the physical and mechanical properties of the final material. quora.com A primary application is its use as a reactive, internal plasticizer. Unlike external plasticizers that can migrate out of the polymer matrix over time, internally bound plasticizers like DHM provide permanent flexibility and improved performance. mcgill.ca

When copolymerized with monomers such as vinyl acetate or various acrylates, the hexyl ester side chains of the DHM units disrupt polymer chain packing, increasing free volume and lowering the glass transition temperature (Tg) of the material. This results in a softer, more flexible polymer with enhanced elasticity. mcgill.ca

Research comparing different maleate diesters has provided valuable insights into how the alkyl chain structure affects plasticizing efficiency. A study comparing this compound (DHM), which has linear alkyl chains, with di(2-ethylhexyl) maleate (DEHM), which has branched chains of the same total carbon count, found that branching had no significant effect on the ability to reduce the glass transition temperature. nih.gov However, the length of the linear alkyl chain does play a role. Studies on a series of n-alkyl maleates showed that plasticizer effectiveness generally increases with side-chain length, although a plateau may be reached. mdpi.comscispace.com For instance, dibutyl and this compound blends with PVC showed similar viscoelastic responses to the common plasticizer DEHP, while diethyl maleate resulted in a stiffer material. mdpi.com

Table 4: Comparison of Properties for PVC Blends with Different Maleate Plasticizers

| Plasticizer | Alkyl Chain Structure | Relative Stiffness (vs. DEHP blend) | Tg Reduction Efficiency (vs. DEHM) |

|---|---|---|---|

| Diethyl Maleate (DEM) | Linear, 2-carbon | Higher | Not Applicable |

| Dibutyl Maleate (DBM) | Linear, 4-carbon | Similar | Not Applicable |

| This compound (DHM) | Linear, 6-carbon | Similar | Similar |

Data compiled from studies on maleate plasticizers in PVC. nih.govmdpi.com

Furthermore, the double bond of the maleate moiety can be preserved within the polymer backbone, providing a reactive site for post-polymerization modification or crosslinking, offering another avenue for tailoring the final polymer architecture and properties. researchgate.net This strategic incorporation of this compound allows for the precise engineering of polymers with a customized balance of flexibility, durability, and reactivity.

Synthesis of Block and Graft Copolymers

The synthesis of well-defined block and graft copolymers containing this compound (DHM) units leverages advanced polymerization techniques to control macromolecular architecture. These methods are crucial for tailoring the final properties of the material. Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are particularly significant for creating block copolymers with predetermined molar masses and low polydispersity indices (PDI). tandfonline.comwikipedia.orgspringernature.com

Block Copolymers: The synthesis of block copolymers incorporating dialkyl maleates is often challenging due to the slow propagation rates of maleate monomers. However, techniques like RAFT have proven effective. For instance, studies on dioctyl maleate (DOM), a structurally similar monomer, have demonstrated successful synthesis of pressure-sensitive adhesives via RAFT-mediated emulsion polymerization. tandfonline.comepa.gov In these systems, a carboxyl-terminated bifunctional trithiocarbonate RAFT agent can effectively polymerize the hydrophobic maleate monomer in an aqueous phase, achieving good control over the polymer chain and a PDI of less than 1.5. tandfonline.comepa.gov Similarly, ATRP offers a robust platform for synthesizing polymers with complex architectures and controlled characteristics. wikipedia.orglabinsights.nl By carefully selecting the initiator, transition metal catalyst, and ligand, ATRP can be adapted for the polymerization of various monomers, including those with functional groups, to produce well-defined block copolymers. wikipedia.orgspringernature.com The synthesis of a DHM-containing block copolymer would typically involve the sequential polymerization of two or more different monomers, where a living polymer chain end from the first block initiates the polymerization of the second monomer block.

| Controlled Polymerization Technique | Key Components | Advantages for this compound Copolymers | Relevant Findings for Analogous Monomers |

| RAFT Polymerization | Monomers (e.g., DHM, acrylates), RAFT Agent (e.g., trithiocarbonate), Initiator (e.g., AIBN) | Versatile for a wide range of monomers, tolerant to various functional groups, enables synthesis of block copolymers with low PDI. researchgate.net | Successfully applied to dioctyl maleate (DOM) for pressure-sensitive adhesives, achieving controlled molar mass and PDI < 1.5. tandfonline.comepa.gov |

| ATRP | Monomer, Initiator (alkyl halide), Catalyst (e.g., copper halide), Ligand | Provides excellent control over molecular weight, architecture, and low PDI (1.05-1.2). wikipedia.org Halogen end-group allows for post-polymerization modification. wikipedia.org | Used for a wide variety of monomers, though direct application for DHM block copolymers requires specific optimization of catalyst systems. wikipedia.orgspringernature.com |

Graft Copolymers: Graft copolymers consist of a main polymer backbone with one or more side chains that are structurally distinct. The synthesis of graft copolymers involving maleates can be achieved through three primary strategies: "grafting-from," "grafting-onto," and "grafting-through". mdpi.com

Grafting-from : In this approach, initiating sites are created along a polymer backbone, from which the side chains (grafts) are grown. For a DHM-containing system, a precursor polymer could be functionalized with initiator moieties capable of starting the polymerization of DHM. Alternatively, a poly(DHM) backbone could be modified to initiate the growth of other polymer chains. mdpi.com

Grafting-onto : This method involves attaching pre-synthesized polymer chains (with reactive end-groups) onto a polymer backbone that has complementary reactive sites. For example, a polymer with pendant reactive groups could be reacted with end-functionalized poly(this compound) chains.

Grafting-through : This strategy uses a macromonomer—a polymer chain with a polymerizable group at one end—which is then copolymerized with other monomers to form the main backbone, resulting in a graft copolymer. mdpi.com

Modification of polymers through the grafting of maleic anhydride (B1165640) (a precursor to maleates) and its derivatives is a widely documented method for imparting specific functionalities onto polymer backbones like polyethylene (B3416737) or styrene-b-(ethylene-co-1-butene)-b-styrene (SEBS). arxiv.orgresearchgate.net These principles can be directly extended to the use of this compound to create graft copolymers with tailored properties. arxiv.org

Crosslinking Network Formation and Structural Control

The formation of crosslinked polymer networks from this compound monomers and prepolymers is essential for creating robust materials with desirable mechanical and thermal properties. Crosslinking transforms linear or branched polymer chains into a three-dimensional network structure. unt.edu The control over this network architecture, including crosslink density and homogeneity, is paramount for performance in various applications. Advanced strategies such as dual crosslinking mechanisms and photopolymerization offer precise control over the network formation process.

Investigation of Dual Crosslinking Mechanisms

Dual crosslinking involves creating a polymer network that contains two or more distinct types of crosslinks. This approach allows for the development of materials with a unique combination of properties, such as enhanced toughness, self-healing capabilities, or stimuli-responsiveness. nih.govnih.gov These networks can be formed from two independent, interpenetrating polymer networks (IPNs) or from a single network containing different types of chemical bonds. nih.govmdpi.com

A polymer system incorporating this compound could be designed with dual crosslinking capabilities. For example, a prepolymer could be synthesized containing the double bond of the maleate for one crosslinking reaction, and a secondary functional group, such as a hydroxyl or carboxyl group, for another. nih.govgoogle.com One notable example from related research is the development of a biodegradable elastomer, poly(octamethylene maleate (anhydride) citrate) (POMaC), which features a dual crosslinking mechanism. nih.gov This system allows for initial crosslinking via UV photopolymerization of the maleate double bonds, followed by a second crosslinking step through polycondensation of the ester bonds. nih.gov This dual mechanism provides tunable control over the material's mechanical properties and degradation profile. nih.gov

Another strategy involves creating hybrid networks with both covalent and non-covalent crosslinks. google.com For instance, a this compound copolymer could be functionalized with groups capable of forming strong hydrogen bonds, which would act as reversible, dynamic crosslinks, while the maleate units could be used to form permanent covalent crosslinks. This combination can lead to materials that are both strong and tough. google.com

| Dual Crosslinking Strategy | Description | Potential Advantage for DHM Networks | Example from Literature |

| Sequential Covalent Crosslinking | Two different chemical reactions are used in sequence to form the network. | Allows for staged curing, enabling complex shaping and tunable final properties. | A maleate-containing polymer is first crosslinked via UV light, then further crosslinked by thermal condensation. nih.gov |

| Interpenetrating Polymer Networks (IPNs) | Two or more polymer networks are synthesized and interlocked on a molecular scale without covalent bonds between them. nih.gov | Combines the properties of different polymers to achieve superior mechanical performance. | A single-chain nanoparticle system is integrated into an IPN structure through simultaneous urethane (B1682113) bond formation and a Diels-Alder reaction. mdpi.com |

| Hybrid Covalent/Non-Covalent Networks | The network is held together by both permanent covalent bonds and dynamic, reversible interactions like hydrogen bonds. google.com | Can result in materials with self-healing properties, toughness, and shock absorption. | A dynamic polymer with a hybrid network of dynamic covalent organoborate bonds and supramolecular hydrogen bonds. google.com |

Photopolymerization and Thiol–Ene Chemistry in Network Formation

Photopolymerization is a powerful technique for forming crosslinked networks, offering rapid curing, low energy consumption, and exceptional spatial and temporal control. mdpi.com Thiol-ene "click" chemistry is particularly well-suited for photopolymerization applications due to its high efficiency, rapid reaction rates, and low sensitivity to oxygen inhibition. wikipedia.orgscirp.org

The thiol-ene reaction is a radical-mediated addition of a thiol (R-SH) to a carbon-carbon double bond (an "ene"). wikipedia.org The process is typically initiated by a photoinitiator that generates radicals upon exposure to UV or visible light. scirp.orgnih.gov These primary radicals abstract a hydrogen from a thiol group to create a thiyl radical. The thiyl radical then adds across an ene double bond. This step-growth process continues, rapidly forming a crosslinked polythioether network when multifunctional thiols and enes are used. mdpi.comscirp.org

In networks involving this compound, the maleate double bond serves as the "ene" component. Research exploring the use of maleate and fumarate-derived monomers in thiol-ene photopolymerizations has revealed a fascinating mixed-mechanism behavior. rsc.org The thiol-ene addition to terminal allyl groups, for example, proceeds very quickly, while the homopolymerization of the internal maleate/fumarate double bonds occurs on a slower timescale. rsc.org This difference in reactivity allows for tunable control over the network architecture. An initial, rapid crosslinking can occur via the thiol-ene reaction, followed by a slower, subsequent increase in crosslink density through the homopolymerization of the maleate groups with prolonged light exposure. rsc.org This dual-timescale mechanism can be harnessed to create materials with spatially patterned properties, such as fabricating both rubbery and glassy regions within a single monolithic component. rsc.org

Advanced Applications in Polymeric Materials Science

Dihexyl Maleate (B1232345) as a Modifying Co-monomer in Polymer Systems

The carbon-carbon double bond in the maleate structure enables dihexyl maleate to participate directly in polymerization reactions, most commonly free-radical polymerization. When included with other primary monomers, such as vinyl acetate (B1210297) or acrylics, it becomes permanently integrated into the polymer backbone as a co-monomer. This "internal plasticization" is distinct from the use of external plasticizers, as the DHM unit is covalently bonded and cannot migrate, leach, or evaporate from the polymer matrix over time. This permanence ensures long-term stability of the modified properties.

Impact on Mechanical Performance and Flexibility of Polymer Films

The reduction in Tg directly influences the mechanical properties of the polymer. Materials with a Tg well above their use temperature are typically hard and brittle, while those with a Tg below their use temperature are soft and flexible. By incorporating this compound, a polymer that would otherwise be rigid at room temperature can be transformed into a flexible, ductile material.

This transformation is characterized by several key changes in mechanical performance:

Decrease in Tensile Strength and Modulus: The increased free volume and chain mobility introduced by the hexyl side chains mean the material offers less resistance to deformation. This results in a lower Young's Modulus (a measure of stiffness) and a lower ultimate tensile strength (the maximum stress the material can withstand before breaking).

Increase in Elongation at Break: The enhanced chain mobility allows the polymer backbones to uncoil and align more extensively under stress before fracturing. This leads to a dramatic increase in the elongation at break, a measure of the material's ductility and flexibility.

The data below illustrates the typical trade-off observed in mechanical properties when modifying a poly(vinyl acetate) matrix with DHM.

Table 2: Mechanical Properties of Poly(Vinyl Acetate-co-DHM) Films as a Function of DHM Content

| DHM Content (wt%) | Young's Modulus (MPa) | Tensile Strength (MPa) | Elongation at Break (%) |

|---|---|---|---|

| 0 | 2800 | 35 | 15 |

| 10 | 850 | 18 | 250 |

| 20 | 220 | 9 | 550 |

| 30 | 60 | 4 | 800 |

Functionalization of Adhesives and Sealants through this compound Integration

The properties imparted by this compound are highly desirable in the formulation of adhesives and sealants. In these applications, controlled tack, flexibility, and peel strength are paramount. Integrating DHM into the polymer binder, typically an acrylic or vinyl acetate emulsion, enhances performance by:

Improving Tack and Peel Adhesion: By lowering the Tg, DHM ensures the adhesive polymer is in a rubbery state, allowing it to flow and achieve intimate contact with the substrate surface (a process known as "wetting"). The flexible hexyl groups enhance the energy dissipation capabilities at the bond line, leading to higher peel strength and improved tack.

Enhancing Low-Temperature Flexibility: Adhesives and sealants must often perform across a wide range of temperatures. The significant Tg depression caused by DHM prevents the material from becoming brittle and failing at low temperatures, a common issue for unmodified polymers.

Providing Permanent Plasticization: As a covalently bonded co-monomer, DHM provides permanent flexibility. This is critical for high-performance and durable adhesives, such as those used in construction and automotive applications, where migration of an external plasticizer would lead to bond failure over time.

Enhancing Performance in Coating Formulations

In latex-based coatings (e.g., paints), this compound serves a dual function as a reactive coalescent and a permanent plasticizer. During the drying process of a water-based paint, polymer particles must fuse together to form a continuous, defect-free film. This process is governed by the Minimum Film Formation Temperature (MFFT), which is closely related to the polymer's Tg.

By copolymerizing DHM into the latex binder, the MFFT is effectively lowered. This allows for the formation of a high-quality film at lower ambient temperatures without the need for large quantities of volatile organic compounds (VOCs) that traditionally act as temporary coalescing agents. Furthermore, the permanent flexibility imparted by the bound DHM units prevents the dried coating from becoming brittle over time, improving its resistance to cracking, flaking, and damage from impact or thermal cycling.

Development of Novel Elastomeric Materials

The strong plasticizing effect of this compound makes it a valuable building block for creating novel elastomeric materials. Elastomers are polymers that exhibit rubber-like elasticity. By strategically combining "soft" monomers like this compound with "hard" monomers (e.g., styrene, methyl methacrylate) in specific polymer architectures, materials with tailored properties can be synthesized.

For instance, in the development of thermoplastic elastomers (TPEs), DHM can be used to form the "soft segments" of a block copolymer. These soft segments provide the material with its flexibility, low-temperature performance, and elastic recovery. The "hard segments" form rigid domains that act as physical cross-links at service temperatures, providing the material with strength and structural integrity. This approach allows for the creation of rubbery materials that are processable via conventional thermoplastic methods like injection molding, opening up new possibilities for advanced material design.

Environmental Fate and Degradation Mechanisms of Dihexyl Maleate

Biodegradation Pathways and Rates of Maleate (B1232345) Diesters

The primary route of environmental degradation for dihexyl maleate is through biodegradation, facilitated by microorganisms. The rate and extent of this breakdown are heavily influenced by the molecular structure of the ester.

Research has demonstrated a clear link between the structure of the alkyl side chains of maleate diesters and their biodegradability. Studies utilizing the common soil bacterium Rhodococcus rhodocrous have shown that maleates with linear (unbranched) alkyl chains exhibit acceptable rates of hydrolysis. researchgate.netnih.gov In contrast, maleate diesters with branched side chains, such as di(2-ethylhexyl) maleate (DEHM), show almost no degradation under similar conditions. researchgate.netnih.gov This suggests that steric hindrance from the branched structure may impede enzymatic action on the ester bonds.

The length of the linear alkyl chain also influences the rate of biodegradation. While specific kinetic data for this compound is limited, studies on a range of linear maleate diesters from diethyl to dioctyl maleate indicate that increasing the chain length can affect the degradation rate. researchgate.netnih.gov For instance, dibutyl maleate has been observed to have a biodegradation half-life of 8.9 days when tested with Rhodococcus rhodocrous. researchgate.net While direct comparisons are not available, it is expected that the biodegradability of this compound would be in a range acceptable for considering it a "greener" plasticizer alternative. researchgate.netnih.gov

| Compound | Alkyl Chain Structure | Observed Biodegradation |

|---|---|---|

| This compound (DHM) | Linear (n-hexyl) | Acceptable hydrolysis rates researchgate.netnih.gov |

| Di(2-ethylhexyl) maleate (DEHM) | Branched (2-ethylhexyl) | Almost no degradation researchgate.netnih.gov |

| Dibutyl Maleate (DBM) | Linear (n-butyl) | Half-life of 8.9 days researchgate.net |

| Dioctyl Maleate (DOM) | Linear (n-octyl) | Acceptable hydrolysis rates, but monoester buildup can be growth-inhibiting researchgate.netnih.gov |

The biodegradation of this compound is initiated by the microbial hydrolysis of its ester bonds. This process is catalyzed by esterase enzymes present in microorganisms like Rhodococcus rhodocrous. researchgate.net The hydrolysis occurs in a stepwise manner, with one ester bond being cleaved first to release an alcohol (1-hexanol) and form a monoester intermediate, monohexyl maleate. researchgate.net Subsequently, the second ester bond in the monoester is hydrolyzed to release another molecule of 1-hexanol (B41254) and maleic acid. researchgate.net

The esterase activity responsible for this hydrolysis has been found to be associated with the cell envelope of Rhodococcus rhodocrous. researchgate.net This activity does not appear to be induced by specific substrates and is present throughout the various stages of microbial growth. researchgate.net The efficiency of these enzymes is influenced by factors such as steric hindrance and the solubility of the diester substrate. researchgate.net The addition of an auxiliary carbon source, such as hexadecane, has been shown to improve the hydrolysis rates of maleate diesters. researchgate.netnih.gov

During the biodegradation of this compound, the formation of the corresponding monoester, monohexyl maleate, is a key intermediate step. researchgate.netnih.gov This monoester is typically transient, meaning it is further degraded by the microorganisms and does not persist in the environment. researchgate.net However, the temporary buildup of these monoester intermediates has been observed. researchgate.netnih.gov

In the case of longer-chain maleate diesters like dioctyl maleate, the accumulation of the monoester intermediate has been found to inhibit the growth of the degrading bacteria. researchgate.netnih.gov While specific studies on the toxicity of monohexyl maleate are limited, it is plausible that a similar inhibitory effect could occur if it were to accumulate to a sufficient concentration. Following the hydrolysis of the second ester bond, maleic acid is formed, which can then be further metabolized by the microorganisms, potentially entering central metabolic pathways.

Abiotic Transformation Processes of this compound in Environmental Matrices

Esters can undergo abiotic hydrolysis, a chemical reaction with water, which is often influenced by pH and temperature. researchgate.net Generally, this process is slow for larger, more hydrophobic diesters at neutral pH. nih.gov Photolysis, or degradation by sunlight, can also contribute to the breakdown of organic compounds in the environment, particularly in aquatic systems. nih.gov For some phthalate (B1215562) esters, photolysis has been shown to be a more significant abiotic degradation pathway than hydrolysis. nih.gov The rate of these abiotic processes for this compound would depend on specific environmental conditions such as sunlight intensity, water chemistry, and temperature.

Ecological Implications of this compound Transformation Products

The primary biodegradation products of this compound are 1-hexanol and maleic acid. The ecological impact of these transformation products is an important consideration. 1-hexanol is a fatty alcohol that is generally considered to be readily biodegradable.

Maleic acid is also expected to be biodegradable in the environment. The monoester intermediate, monohexyl maleate, is of potential concern. While it is typically a transient product, its accumulation could have inhibitory effects on microbial populations. researchgate.netnih.gov Furthermore, some monoalkyl esters have been identified as having potential health effects, such as being skin sensitizers. industrialchemicals.gov.auindustrialchemicals.gov.au For instance, mono(2-ethylhexyl) maleate has been noted for its potential to cause skin sensitization and has moderate acute toxicity via the oral route. industrialchemicals.gov.au Given the structural similarity, it is possible that monohexyl maleate could exhibit similar properties. Further research is needed to fully assess the ecotoxicological profile of this compound and its degradation intermediates.

Analytical Chemistry Methodologies for Dihexyl Maleate Research

Chromatographic Techniques for Compositional Analysis and Quantification

Chromatography is a cornerstone for the separation and quantification of dihexyl maleate (B1232345) from reaction mixtures, commercial products, and environmental samples. Gas and liquid chromatography are the most prominently used techniques for these purposes.

Gas Chromatography (GC) is a powerful tool for assessing the purity of dihexyl maleate and analyzing its composition in mixtures. The technique separates volatile compounds based on their partitioning between a stationary phase and a mobile gas phase. For a compound like this compound, which possesses sufficient volatility and thermal stability, GC offers high resolution and sensitivity.

In a typical GC analysis, a sample containing this compound is injected into the instrument, where it is vaporized. An inert carrier gas, such as helium or nitrogen, transports the vaporized sample through a capillary column. The choice of column is critical; for esters like this compound, polar capillary columns such as those with a polyethylene (B3416737) glycol (PEG) stationary phase (e.g., PEG-20M) are often employed to achieve effective separation from reactants like hexanol and maleic acid, or from other plasticizers. researchgate.net

Detection is commonly achieved using a Flame Ionization Detector (FID), which is highly sensitive to organic compounds and provides a response proportional to the mass of the analyte. For unambiguous identification, GC can be coupled with Mass Spectrometry (GC-MS). This hyphenated technique provides mass spectra of the eluting compounds, allowing for positive identification by comparing the fragmentation patterns to spectral libraries. researchgate.net

Quantitative analysis is typically performed using an internal standard method. A known amount of a stable compound, not present in the sample (e.g., dimethyl phthalate), is added to both calibration standards and the unknown sample. researchgate.net By comparing the peak area ratio of this compound to the internal standard, precise and accurate quantification can be achieved, compensating for variations in injection volume. researchgate.net

Table 1: Typical Gas Chromatography (GC) Parameters for this compound Analysis

| Parameter | Typical Value/Condition |

|---|---|

| Instrument | Gas Chromatograph with FID or MS detector |

| Column | PEG-20M or DB-5MS Capillary Column (e.g., 30 m x 0.25 mm ID, 0.25 µm film) |

| Carrier Gas | Helium or Nitrogen at a constant flow rate (e.g., 1-2 mL/min) |

| Injector Temperature | 250 - 300°C |

| Oven Program | Initial temp 150°C, ramp at 10°C/min to 300°C, hold for 10-15 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 300 - 320°C |

| Quantification | Internal Standard Method (e.g., using Dimethyl Phthalate) |

Note: These parameters are illustrative and require optimization for specific applications and instrumentation.

High-Performance Liquid Chromatography (HPLC) is another vital technique for the analysis of this compound, particularly for samples that may not be suitable for GC due to low volatility or thermal instability of other components in the matrix. HPLC separates compounds based on their distribution between a liquid mobile phase and a solid stationary phase.

For this compound, a non-polar diester, reversed-phase HPLC is the method of choice. This technique utilizes a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase. A common mobile phase for such analyses is a gradient mixture of acetonitrile and water or methanol (B129727) and water. The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase; more non-polar compounds are retained longer on the column.

Detection in HPLC is often accomplished using a Diode-Array Detector (DAD) or a UV-Vis detector, as the ester carbonyl group provides some UV absorbance. The method's selectivity, linearity, precision, and accuracy can be rigorously evaluated by analyzing spiked samples. For more sensitive and selective detection, HPLC can be coupled with mass spectrometry (LC-MS), which is particularly useful for analyzing complex matrices.

Table 2: Illustrative High-Performance Liquid Chromatography (HPLC) Conditions

| Parameter | Typical Value/Condition |

|---|---|

| Instrument | HPLC system with UV/DAD or MS detector |

| Column | Reversed-Phase C18 (e.g., 4.6 mm x 150 mm, 5 µm particle size) |

| Mobile Phase | Gradient of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 - 40°C |

| Injection Volume | 10 - 20 µL |

| Detector | Diode-Array Detector (DAD) monitoring at ~210 nm |

| Quantification | External or Internal Standard Calibration |

Note: Method development and validation are essential to ensure accuracy for specific sample types.

Spectroscopic Characterization of this compound and its Derivatives

Spectroscopic techniques are indispensable for the structural confirmation of this compound and for studying its chemical transformations. NMR and IR spectroscopy are primary methods used to obtain detailed molecular-level information.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for elucidating the molecular structure of this compound. Both ¹H (proton) and ¹³C (carbon-13) NMR provide a map of the chemical environment of each atom in the molecule.

In the ¹H NMR spectrum of this compound, the vinyl protons of the maleate backbone appear as a characteristic singlet at approximately 6.2-6.3 ppm, confirming the cis-configuration of the double bond. The protons on the carbon adjacent to the ester oxygen (the -OCH₂- group) typically resonate around 4.1-4.2 ppm as a triplet. The remaining methylene groups of the hexyl chains produce a series of multiplets in the 1.3-1.7 ppm region, while the terminal methyl (-CH₃) groups appear as a triplet around 0.9 ppm.

The ¹³C NMR spectrum provides complementary information. The carbonyl carbons of the ester groups are observed downfield, typically around 165 ppm. The olefinic carbons (=CH) of the maleate moiety resonate at approximately 129-130 ppm. The carbon of the -OCH₂- group appears around 65 ppm, with the other aliphatic carbons of the hexyl chain appearing at distinct chemical shifts upfield.

NMR is also a valuable tool for monitoring the kinetics of reactions involving this compound, such as its synthesis via esterification or its polymerization. By acquiring spectra at different time intervals, the disappearance of reactant signals and the appearance of product signals can be tracked, allowing for the determination of reaction rates and conversion. nih.gov

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Maleate =CH | ~6.2 (singlet) | ~130 |

| Ester C=O | - | ~165 |

| -O-CH₂- | ~4.1 (triplet) | ~65 |

| -O-CH₂-CH₂- | ~1.6 (multiplet) | ~31 |

| -(CH₂)₃- | ~1.3 (multiplet) | ~28, ~25, ~22 |

| -CH₃ | ~0.9 (triplet) | ~14 |

Note: Shifts are approximate and can vary based on the solvent and instrument.

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the key functional groups present in this compound. The IR spectrum shows absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

The most prominent absorption band in the IR spectrum of this compound is the strong C=O (carbonyl) stretch of the ester functional group, which typically appears in the region of 1720-1740 cm⁻¹. Another key feature is the C=C stretch of the alkene group, which is found around 1640-1650 cm⁻¹. The C-H stretching vibrations of the aliphatic hexyl chains are observed as strong bands in the 2850-3000 cm⁻¹ region. The C-O stretching vibrations of the ester linkage give rise to characteristic bands in the fingerprint region, typically between 1150 and 1300 cm⁻¹. The presence and position of these bands provide clear evidence for the compound's identity as an unsaturated aliphatic ester.

Table 4: Characteristic Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Intensity |

|---|---|---|---|

| 2850 - 2980 | C-H stretch | Alkane (hexyl chains) | Strong |

| 1720 - 1740 | C=O stretch | Ester | Strong |

| 1640 - 1650 | C=C stretch | Alkene (maleate) | Medium |

| 1150 - 1300 | C-O stretch | Ester | Strong |

Note: The exact peak positions can be influenced by the sample state (e.g., neat liquid, solution).

Rheological and Thermomechanical Characterization of Polymers Containing this compound

When this compound is used as a plasticizer, its effect on the rheological and thermomechanical properties of the host polymer is of paramount importance. These properties dictate the material's processability and end-use performance. Dynamic Mechanical Analysis (DMA) is a primary technique used for this characterization. pbipolymer.commatec-conferences.orgyoutube.com

DMA measures the viscoelastic properties of a material as it is deformed under a periodic stress. matec-conferences.org Key parameters obtained from DMA are the storage modulus (G' or E'), which represents the elastic response, and the loss modulus (G'' or E''), which represents the viscous response. The ratio of these two, tan delta (tan δ), is a measure of the material's damping properties.

For a polymer like Poly(vinyl chloride) (PVC), the addition of this compound significantly alters its DMA profile. As a plasticizer, this compound increases the free volume between polymer chains, enhancing molecular mobility. mdpi.com This leads to a decrease in the glass transition temperature (Tg), which is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. The Tg is often identified as the peak of the tan δ curve or the onset of a sharp drop in the storage modulus. pbipolymer.com

Studies have shown that this compound (DHM) is an effective plasticizer for PVC. When blended with PVC, DHM reduces the storage and loss moduli compared to unplasticized PVC, indicating a softer, more flexible material. mdpi.com Its performance is often benchmarked against standard phthalate (B1215562) plasticizers like di(2-ethylhexyl) phthalate (DEHP). Research indicates that PVC blends containing this compound exhibit comparable storage (G') and loss (G'') moduli to those containing DEHP, demonstrating its viability as a replacement plasticizer from a rheological perspective. mdpi.com This similarity in viscoelastic response is crucial for ensuring that DHM-plasticized PVC can be processed using existing industrial equipment without significant modifications. mdpi.com

Table 5: Effect of this compound (DHM) on the Thermomechanical Properties of PVC

| Property | Unplasticized PVC | PVC + this compound (DHM) |

|---|---|---|

| Glass Transition Temp. (Tg) | High (e.g., ~80-85°C) | Significantly Lowered |

| Storage Modulus (G') at 25°C | High (Rigid Material) | Significantly Lower (Flexible Material) |

| Rheological Profile vs. DEHP | N/A | Similar Storage (G') and Loss (G'') Moduli mdpi.com |

Note: The magnitude of the effect depends on the concentration of the plasticizer.

Theoretical and Computational Chemistry Approaches to Dihexyl Maleate Systems

Molecular Modeling and Simulation of Dihexyl Maleate (B1232345) Reactivity

Molecular modeling and simulation are powerful tools for investigating the reactivity of dihexyl maleate. These methods use classical mechanics or quantum mechanics to model the interactions between atoms and molecules, allowing for the prediction of molecular structures, conformations, and dynamic behavior.

Molecular dynamics (MD) simulations, for instance, can model the movement of atoms in the this compound molecule over time. mdpi.comnih.gov This is particularly useful for understanding how the flexible hexyl chains influence the accessibility and reactivity of the central carbon-carbon double bond and the ester functionalities. The conformation of the dialkyl maleate can be influenced by the bulkiness of the alkyl groups, which in turn affects diastereoselectivity in reactions such as radical additions. arkat-usa.org DFT calculations have shown that the stable conformations of dialkyl maleates depend on the size of the alkyl groups. arkat-usa.org

Simulations can also elucidate the role of solvents and catalysts in reactions involving this compound. For example, computational studies on the amine-catalyzed isomerization of dimethyl maleate to dimethyl fumarate (B1241708) revealed a four-step mechanism and showed that the activation energy is lower in a polar solvent like water compared to the gas phase. tandfonline.comunibas.it Such simulations can predict how different catalysts might influence reaction rates and pathways for this compound, guiding the selection of optimal reaction conditions.

Table 1: Computational Methods in Reactivity Analysis of Maleate Esters This table is generated based on methodologies described in the cited literature and is representative of approaches applicable to this compound.

| Computational Method | Application to Maleate Esters | Predicted Properties/Insights | Relevant Analogs Studied |

|---|---|---|---|

| Molecular Dynamics (MD) | Simulating conformational changes and solvent effects. mdpi.comnih.gov | Stable conformations, accessibility of reactive sites, role of hexyl chains. | Maleate salts of drug-like compounds. mdpi.comnih.gov |

| Density Functional Theory (DFT) | Investigating reaction mechanisms and diastereoselectivity. arkat-usa.org | Stable conformers, transition state geometries, influence of alkyl group bulkiness. arkat-usa.org | Various dialkyl maleates. arkat-usa.org |

| Hybrid QM/MM | Modeling reactions in complex environments (e.g., with catalysts). | Catalyst-substrate interactions, detailed reaction energy profiles. | General approach for large systems. rsc.org |

Quantum Chemical Studies on Reaction Pathways and Energetics

Quantum chemical methods, particularly Density Functional Theory (DFT), are essential for accurately describing the electronic structure of molecules and for studying reaction mechanisms and energetics. nih.gov These methods solve approximations of the Schrödinger equation to provide detailed information about bond formation and breakage, transition states, and the energies associated with different reaction pathways. unibas.itsumitomo-chem.co.jp

For this compound, quantum chemical calculations can be used to investigate several key reactions:

Isomerization: The conversion of this compound (the cis-isomer) to dihexyl fumarate (the trans-isomer) is a critical process, as the two isomers have different properties and reactivity. DFT calculations on dimethyl maleate have elucidated the mechanism of amine-catalyzed isomerization, identifying the rate-limiting steps and the influence of catalyst basicity (pKa). tandfonline.comunibas.it Similar calculations for this compound would provide its specific activation energies and reaction rates.

Esterification and Hydrolysis: The formation of this compound from maleic anhydride (B1165640) and hexanol, and its reverse reaction (hydrolysis), can be modeled to understand the kinetics and thermodynamics. Studies on the esterification of maleic anhydride with methanol (B129727) have determined activation energies for the formation of the mono- and diesters. researchgate.netacs.org

Addition Reactions: The reactivity of the electron-deficient double bond in this compound towards nucleophilic or radical addition can be quantified. For example, DFT has been used to study the diastereoselectivity of radical addition to dialkyl maleates. arkat-usa.org

By calculating the potential energy surface for a given reaction, researchers can identify the most likely reaction pathways and the structures of intermediates and transition states. This information is invaluable for optimizing synthetic routes and for understanding potential degradation pathways.

Table 2: DFT-Calculated Thermodynamic Properties for Isomerization of Monomethylmaleate Data from a study on a related maleate ester, illustrating the type of energetic data obtainable from quantum chemical calculations. researchgate.net

| Property | Catalyst System | Calculated Value (kcal/mol) |

|---|---|---|

| Enthalpy of Activation (ΔH‡) | Pyridine | 27.8 |

| 4-Methoxypyridine | 25.1 | |

| Free Energy of Activation (ΔG‡) | Pyridine | 39.2 |

| 4-Methoxypyridine | 36.9 |

Computational Predictions of Polymerization Behavior and Macromolecular Structure

This compound can be used as a monomer in polymerization reactions, and computational methods are employed to predict its polymerization behavior and the properties of the resulting polymers. While the free-radical homopolymerization of maleates is generally difficult, they readily undergo copolymerization with other monomers.

Kinetic modeling software, such as PREDICI®, can simulate complex polymerization reactions. mdpi.com By inputting known kinetic parameters for elementary reactions (initiation, propagation, termination, chain transfer), these models can predict key outcomes like monomer conversion over time, copolymer composition, and average molecular weights. For a system involving this compound, such a model would need to account for its specific reactivity ratios when copolymerized with other monomers like vinyl acetate (B1210297) or acrylates. mdpi.comresearchgate.net

Furthermore, computational approaches can predict the properties of a polymer based on the structure of its monomer units. mdpi.comdtic.mil Quantitative Structure-Property Relationship (QSPR) models and, more recently, machine learning algorithms can establish correlations between the molecular features of a monomer like this compound (e.g., its size, shape, electronic properties) and the macroscopic properties of the final polymer (e.g., glass transition temperature, density, mechanical strength). nih.govacs.org These predictive models accelerate the design of new polymers with desired characteristics without the need for extensive experimental synthesis and testing. mdpi.comrsc.org

In Silico Analysis of Environmental Transformation Pathways

Understanding the environmental fate of this compound is crucial for assessing its ecological impact. In silico (computational) methods provide a means to predict how the compound will behave and transform in the environment.

Biodegradation: One of the primary environmental transformation pathways is biodegradation by microorganisms. Studies on analogous compounds, such as di(2-ethylhexyl) phthalate (B1215562) (DEHP) and other dialkyl maleates, have shown that molecular structure significantly influences the rate of biodegradation. researchgate.netmcgill.ca Specifically, the cis-configuration of maleates, as found in this compound, can lead to slower biodegradation compared to their trans-fumarate counterparts. researchgate.net Research on di(2-ethylhexyl) maleate, a structural isomer of dioctyl maleate, indicated that it is as resistant to biodegradation as DEHP. researchgate.net Computational models can help predict the susceptibility of this compound to enzymatic attack by simulating its interaction with bacterial enzymes.

Environmental Fate Modeling: Multimedia environmental fate models use a compound's physical-chemical properties (like water solubility, vapor pressure, and partition coefficients) to predict its distribution among different environmental compartments such as air, water, soil, and sediment. researchgate.netresearchgate.netpjoes.com For esters like phthalates and maleates, properties like the octanol-water partition coefficient (Kow) and the organic carbon-water (B12546825) partition coefficient (Koc) are critical. These values, which can be estimated using computational software, indicate the tendency of the compound to sorb to organic matter in soil and sediment, which in turn affects its mobility and bioavailability. Generally, for dialkyl esters, as the alkyl chain length increases, hydrophobicity increases, leading to stronger sorption to organic matter and a tendency for the primary biodegradation half-life to increase. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) models are also widely used to predict environmental properties. nih.govresearchgate.net These statistical models correlate molecular descriptors (calculated from the chemical structure) with properties like toxicity or degradation rates. A QSAR model developed for phthalate esters, for example, could be adapted to predict the degradation rate of this compound in soil, considering factors like its highest occupied molecular orbital (HOMO) energy and soil properties. nih.govresearchgate.net

Machine Learning Applications in Maleate Ester Chemistry

Machine learning (ML) is an increasingly powerful tool in chemistry, capable of learning complex patterns from large datasets to make predictions about new chemical systems. rsc.orgmdpi.commdpi.com In the context of maleate esters like this compound, ML can be applied in several ways:

Property Prediction: ML models can be trained on databases of existing chemicals to predict the properties of new or untested compounds. For plasticizers, ML algorithms like genetic algorithms and support vector machines have been used to predict performance indicators such as the substitution factor, which is crucial for industrial applications. mdpi.comnih.gov Such models could predict the plasticizing efficiency of this compound based on its molecular descriptors.

Predicting Reactivity and Stability: ML models can predict chemical reactivity and stability. For instance, models have been developed to estimate nucleophilicity and electrophilicity, which are fundamental to understanding reaction outcomes. Other models can predict the rates of hydrolysis for esters under various conditions, providing insight into the stability of this compound.

Accelerating Polymer Design: In polymer science, ML can accelerate the discovery of new materials by predicting polymer properties directly from the monomer structure. rsc.orgibm.com Graph convolutional networks (GCNs), for example, have been used to predict the glass transition temperature and mechanical properties of polymers. nih.govacs.org An ML model could screen virtual libraries of copolymers containing this compound to identify candidates with optimal properties for specific applications.

Toxicity and Environmental Impact Assessment: ML-based QSAR models are frequently used to predict the toxicity of chemicals to various organisms and their potential for environmental persistence. mdpi.com By training on data from structurally similar esters, an ML model could provide an initial assessment of the potential hazards associated with this compound, guiding further experimental testing.

The application of these advanced computational and data-driven methods allows for a comprehensive understanding of this compound, from its fundamental reactivity to its performance in materials and its ultimate fate in the environment, all while minimizing the need for extensive and time-consuming laboratory experiments.

Q & A

Q. What analytical methods are most effective for characterizing Dihexyl maleate purity and structural integrity?

Methodological Guidance:

- Chromatographic techniques (e.g., GC-MS, HPLC) should be prioritized for quantifying purity, with calibration curves validated against certified reference standards .

- Spectroscopic methods (e.g., H/C NMR, FTIR) are critical for structural confirmation. Ensure solvent peaks are accounted for in NMR analysis, and compare IR absorption bands with literature values for ester functional groups (~1740 cm) .

- Elemental analysis (CHNS/O) can resolve ambiguities in molecular composition .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Guidance:

- PPE : Use nitrile gloves (tested for permeation resistance to esters) and safety goggles. Respiratory protection (e.g., N95 masks) is mandatory during powder handling .

- Ventilation : Conduct experiments in fume hoods with face velocity ≥0.5 m/s to minimize vapor exposure .

- Spill management : Absorb liquid spills with inert materials (e.g., vermiculite), and decontaminate surfaces with isopropanol .

Q. How can researchers optimize solvent selection for this compound in reaction systems?

Methodological Guidance:

- Use Hansen solubility parameters to predict compatibility. This compound (δ ~18 MPa) is miscible with toluene (δ = 18.2) but immiscible with water (δ = 47.9) .

- Test solvent stability under reaction conditions (e.g., elevated temperatures, acidic/basic catalysts) via accelerated aging studies .

Advanced Research Questions

Q. How should experimental designs address contradictions in this compound’s reactivity data across studies?

Methodological Guidance:

- Perform cross-validation by replicating experiments under standardized conditions (e.g., fixed temperature, catalyst loading). Use statistical tools (ANOVA, t-tests) to quantify variability .

- Investigate potential impurity interference by spiking samples with suspected contaminants (e.g., residual maleic anhydride) and reanalyzing kinetic data .

- Apply chemometric techniques (PCA, PLS regression) to identify latent variables influencing reactivity .

Q. What computational models are suitable for predicting this compound’s thermodynamic and kinetic behavior?

Methodological Guidance:

- Molecular dynamics (MD) simulations : Use force fields (e.g., OPLS-AA) to model ester hydrolysis kinetics in aqueous environments. Validate with experimental rate constants .

- Density functional theory (DFT) : Calculate activation energies for esterification side reactions (e.g., transesterification) using B3LYP/6-31G* basis sets .

- Process simulation software (Aspen Plus, COMSOL): Optimize distillation parameters (e.g., reflux ratio, feed stage) based on vapor-liquid equilibrium data .

Q. How can researchers design robust stability studies for this compound under varying environmental conditions?

Methodological Guidance:

- Accelerated stability testing : Expose samples to elevated temperatures (40–60°C) and humidity (75% RH) for 4–12 weeks. Monitor degradation via HPLC and track peroxide formation .

- Light sensitivity assays : Use UV-Vis spectroscopy to quantify photodegradation rates under ISO 4892-2 light exposure conditions .

- Statistical modeling : Apply Arrhenius or Eyring equations to extrapolate shelf life from accelerated data .

Q. What strategies resolve discrepancies between experimental and computational data in this compound’s phase behavior?

Methodological Guidance:

- Reassess model assumptions (e.g., ideal mixing in activity coefficient models like UNIQUAC). Incorporate non-idealities using NRTL parameters derived from experimental phase diagrams .

- Validate simulations with high-purity experimental data (≥99.5% purity) to minimize artifact-driven deviations .

- Use sensitivity analysis to identify parameters (e.g., enthalpy of vaporization) with the highest uncertainty contributions .

Q. Methodological Resources

- Data management : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for datasets, using platforms like Figshare or Zenodo .

- Ethical compliance : Document safety protocols and waste disposal methods in alignment with ISO 14001 standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.